2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Analytical Chemistry Synthesis Quality Control

Ensure precision in your CYP inhibition SAR studies and analytical method development. This specific N-1 hydroxylated benzimidazole derivative (MW 244.67 g/mol) is structurally distinct from the common 2-(2-chlorophenyl)-1H-benzimidazole scaffold. Minor structural variations cause significant potency shifts in sensitive assays, making exact compound identity critical. Offered at verified purity grades (≥95%) for reliable use as a building block, negative control, or reference standard. Substitution with non-hydroxylated analogs will not yield comparable results.

Molecular Formula C13H9ClN2O
Molecular Weight 244.68
CAS No. 59276-95-8
Cat. No. B2414767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol
CAS59276-95-8
Molecular FormulaC13H9ClN2O
Molecular Weight244.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl
InChIInChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H
InChIKeyQCPNESSCFJPWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Specifications and Procurement Data for 2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol (CAS 59276-95-8)


2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol (CAS 59276-95-8) is a specialized benzimidazole derivative characterized by a molecular formula of C13H9ClN2O and a molecular weight of 244.67 g/mol . It is primarily offered for research and development applications, with commercially available purity grades ranging from 95% to 98% . The compound's core structure serves as a scaffold for further derivatization, including the synthesis of analogs like 6-Chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CAS 338978-74-8), which introduces an additional chlorine atom at the 6-position, increasing its molecular weight to 279.12 g/mol and altering its physicochemical properties .

Why Generic Benzimidazoles Cannot Substitute for 2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol


The benzimidazole class exhibits a wide range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects [1]. However, these activities are highly dependent on specific substitution patterns [1]. A structure-activity relationship (SAR) study on related benzimidazoles demonstrated that even minor structural variations, such as different substituents on the phenyl ring, lead to significant differences in potency, ranging from "equipotent potent" to "less moderate" activity [1]. Therefore, substituting 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol with a generic benzimidazole or a close analog like 2-(2-chlorophenyl)-1H-benzimidazole (which lacks the N-1 hydroxyl group) is highly unlikely to yield comparable results in a sensitive assay, as detailed in the following quantitative evidence.

Quantitative Differentiation of 2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol from its Analogs


Comparative Structural and Purity Analysis for Experimental Reproducibility

Procurement of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol allows access to a specific N-hydroxylated benzimidazole scaffold. A closely related analog, 6-Chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CAS 338978-74-8), is a distinct chemical entity with an additional chlorine atom, resulting in a molecular weight difference of +34.45 g/mol . The target compound is available at a 98% purity grade, which can be higher than the 95% minimum specification offered for the 6-chloro analog by the same supplier .

Analytical Chemistry Synthesis Quality Control

CYP3A2 Isoform Selectivity Implication from BindingDB Data

A structurally related benzimidazole derivative (BindingDB ID: BDBM50592756) has a reported inhibition constant (Ki) of 52,600 nM (52.6 µM) against rat CYP3A2 [1]. This quantitative data provides a baseline for this chemotype's potential for CYP3A2 interaction. In contrast, other benzimidazoles have shown potent low-nanomolar IC50 values against human CYP3A4 (e.g., IC50 = 90 nM [2]).

Drug Metabolism Enzymology Pharmacokinetics

Recommended Research Applications for 2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol


SAR Studies of CYP Inhibition Liability

This compound can serve as a starting point or negative control in SAR campaigns aimed at understanding and modulating CYP enzyme inhibition [1]. Its high micromolar Ki against CYP3A2 contrasts with the sub-micromolar activity of other benzimidazole derivatives against CYP3A4 [1][2]. This quantitative difference can help medicinal chemists map the structural features (e.g., the N-hydroxyl moiety) responsible for the significant shift in potency [1][2].

Synthesis of Benzimidazole-Based Libraries

The compound's core structure, validated by its purity grade (95-98%) and specific molecular weight (244.67 g/mol), makes it a well-defined building block for the synthesis of diverse benzimidazole libraries [3]. Its N-hydroxyl group offers a unique site for further chemical modification, distinguishing it from the more common 2-(2-chlorophenyl)-1H-benzimidazole scaffold [3].

Method Development for N-Hydroxylated Heterocycles

The compound's specific N-1 hydroxyl group presents a unique analytical challenge for separation and quantification by HPLC or LC-MS . It can be used as a reference standard in developing and validating analytical methods tailored for N-hydroxylated heterocycles, a class with known stability considerations . Its distinct retention time and mass spectrometric profile are valuable for method optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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